2-(1,2-Thiazol-3-yl)propanoic acid
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Overview
Description
2-(1,2-Thiazol-3-yl)propanoic acid is a heterocyclic organic compound featuring a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Thiazol-3-yl)propanoic acid typically involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or water .
Industrial Production Methods: Industrial production methods for thiazole derivatives, including this compound, often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2-Thiazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(1,2-Thiazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Thiazole: A parent compound with similar structural features.
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazolidine: A reduced form of thiazole with different biological activities.
Uniqueness: 2-(1,2-Thiazol-3-yl)propanoic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H7NO2S |
---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-(1,2-thiazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-3-10-7-5/h2-4H,1H3,(H,8,9) |
InChI Key |
VPNDUHMIKGPRRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NSC=C1)C(=O)O |
Origin of Product |
United States |
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